molecular formula C12H16Cl2O2 B14030823 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol

2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol

Cat. No.: B14030823
M. Wt: 263.16 g/mol
InChI Key: MQGXGJDPWIKRDW-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C12H16Cl2O2 and a molecular weight of 263.16 g/mol . This compound is characterized by the presence of two chlorine atoms, an isopropoxy group, and a methyl group attached to a phenyl ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol typically involves the reaction of 2-isopropoxy-4-methylphenylmagnesium bromide with dichloromethane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H16Cl2O2

Molecular Weight

263.16 g/mol

IUPAC Name

2,2-dichloro-1-(4-methyl-2-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C12H16Cl2O2/c1-7(2)16-10-6-8(3)4-5-9(10)11(15)12(13)14/h4-7,11-12,15H,1-3H3

InChI Key

MQGXGJDPWIKRDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(Cl)Cl)O)OC(C)C

Origin of Product

United States

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